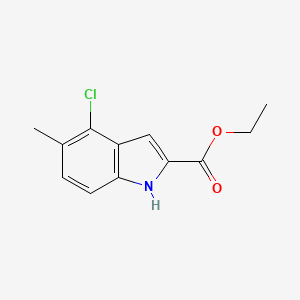

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate

Description

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate (CAS: 1352895-12-5) is a substituted indole derivative with a molecular formula of C₁₂H₁₂ClNO₂ and a molecular weight of 237.68 g/mol . It features a chloro group at position 4 and a methyl group at position 5 of the indole core, along with an ethyl ester moiety at position 2. This compound is utilized as a building block in organic synthesis, particularly for pharmaceuticals and bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-9(14-10)5-4-7(2)11(8)13/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRCVXSUUHJKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and ethyl acetoacetate.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chloroaniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Cyclization: The intermediate undergoes cyclization to form the indole ring.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the ester group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate has shown promising results in inhibiting cancer cell proliferation. Research indicates that indole derivatives, including this compound, can act as potent anticancer agents by targeting specific pathways involved in tumor growth. For instance, compounds similar to this compound have been reported to exhibit activity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

2. Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to interact with enzyme active sites, potentially leading to the development of new therapeutic agents targeting diseases characterized by aberrant enzyme activity. The presence of chlorine and methyl substituents enhances its binding affinity to specific biological receptors, which could be leveraged for drug design .

3. Neuroprotective Properties

Recent studies have indicated that indole derivatives can possess neuroprotective properties. This compound's ability to cross the blood-brain barrier may make it a candidate for treating neurodegenerative diseases or conditions caused by viral infections affecting the central nervous system .

Synthetic Organic Chemistry

1. Intermediate in Synthesis

this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activities or novel properties. This versatility makes it a valuable building block in synthetic organic chemistry .

2. Development of Novel Derivatives

The compound serves as a foundation for synthesizing new derivatives that may possess improved pharmacological profiles. By altering substituents on the indole ring or carboxylate group, researchers can explore a wide range of biological activities and optimize compounds for specific therapeutic targets .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other indole derivatives highlights its unique features and potential advantages in drug discovery:

| Compound Name | Unique Features |

|---|---|

| Ethyl 5-chloro-2-indolecarboxylate | Contains a chlorine atom at the 5-position |

| Ethyl 5-methylindole-2-carboxylate | Methyl group at the 5-position without chlorine |

| Ethyl 6-fluoro-5-methylindole-2-carboxylate | Fluorine substitution instead of chlorine |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Contains an amino group and isobutoxy substituent |

This table illustrates how variations in substituents can lead to differences in chemical reactivity and biological activity, emphasizing the importance of this compound as a distinct candidate in drug discovery efforts.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the indole scaffold .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituent positions and functional groups, which influence reactivity, physical properties, and applications. Below is a comparative analysis:

Table 1: Structural Comparison of Indole-2-Carboxylate Derivatives

Physical and Spectroscopic Properties

Table 2: Comparative Physical/Spectral Data

- Spectral Insights : The ¹H NMR of ethyl 5-chloro-3-acyl derivatives shows distinct NH proton shifts (δ 9.17–9.25) due to hydrogen bonding, while carboxamide analogs exhibit downfield NHCO signals (δ 12.1–12.33) . The 4-chloro-5-methyl analog’s NH signal is anticipated near δ 12.5, with aromatic protons influenced by substituent electronic effects.

Biological Activity

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound belongs to the indole family of compounds, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves the chlorination of indole derivatives followed by carboxylation. Various methods have been reported for its preparation, emphasizing the importance of reaction conditions that yield high purity and yield .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Anticancer Activity : The compound has shown potential as an inhibitor of various cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways associated with cancer proliferation, particularly those involving mutated forms of EGFR and BRAF .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The indole structure is known to facilitate interactions with bacterial enzymes, disrupting their function .

Anticancer Activity

A recent study evaluated the antiproliferative effects of various indole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound has a GI50 value ranging from 29 nM to 78 nM, demonstrating significant efficacy in inhibiting cancer cell growth .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| This compound | MCF-7 | 45 |

| This compound | A549 | 32 |

| This compound | HeLa | 50 |

Antimicrobial Activity

In antimicrobial assays, this compound exhibited varying degrees of activity against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 32 |

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited cell proliferation in various cancer types. It was found to induce apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that this compound had potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antibiotic .

- Mechanistic Insights : Research into the mechanism of action suggested that the compound interacts with specific enzymes involved in metabolic pathways critical for cell survival, leading to cell death in cancerous tissues while sparing normal cells .

Q & A

Q. How to mitigate risks during large-scale synthesis?

- Methodology : Implement engineering controls (e.g., fume hoods, closed-system reactors) and monitor airborne concentrations via real-time gas sensors. Establish spill containment protocols using inert adsorbents (e.g., vermiculite) .

Data Contradictions and Validation

Q. How to reconcile conflicting toxicity data reported in literature?

Q. Why are some physicochemical properties (e.g., solubility) absent in literature?

- Methodology : Determine experimentally via shake-flask method (aqueous/organic phases) with HPLC quantification. For logP, use reverse-phase HPLC retention times correlated with reference compounds .

Advanced Applications

Q. Can this compound serve as a ligand in catalytic asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.